![molecular formula C18H25F3N2O2 B2559667 tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate CAS No. 1219623-99-0](/img/structure/B2559667.png)
tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Environmental Impact
Synthetic Phenolic Antioxidants and Environmental Concerns
Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are widely used in industrial and commercial products to prevent oxidative reactions and extend product shelf life. However, studies have raised concerns about the environmental occurrence, human exposure, and potential toxicity of SPAs. SPAs like BHT and DBP have been detected in various environmental matrices and human samples, suggesting the need for future research on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Applications in N-heterocycles Synthesis
The use of tert-butanesulfinamide, a compound related to tert-butyl groups, in the stereoselective synthesis of amines and N-heterocycles highlights the significance of tert-butyl-related compounds in medicinal chemistry and drug synthesis. This methodology facilitates access to structurally diverse piperidines and other N-heterocycles, underscoring the role of tert-butyl derivatives in developing therapeutically relevant compounds (Philip et al., 2020).
Glycerol Etherification Mechanisms
Research on glycerol etherification processes, which involve tert-butyl alcohol (TBA) derivatives, provides insights into the synthesis of various ether compounds with potential industrial applications. Understanding the reaction mechanisms and conditions that favor the formation of mono, di, and tri-tert-butyl glycerol ethers can inform the development of more efficient and environmentally friendly synthetic routes (Palanychamy et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of Tert-Butyl 1-[3-(Trifluoromethyl)Benzyl]Piperidin-4-ylCarbamate is the bacterial cytoplasmic membrane . This membrane plays a crucial role in maintaining the integrity and functionality of bacterial cells.
Mode of Action
Tert-Butyl 1-[3-(Trifluoromethyl)Benzyl]Piperidin-4-ylCarbamate interacts with the bacterial cytoplasmic membrane, causing its depolarization . This interaction suggests a dissipation of the bacterial membrane potential, which is a key mechanism of its antibacterial action .
Result of Action
The action of Tert-Butyl 1-[3-(Trifluoromethyl)Benzyl]Piperidin-4-ylCarbamate results in strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . It has shown effectiveness against fatal drug-resistant strains such as Staphylococcus aureus (methicillin-resistant, MRSA; vancomycin-intermediate, VISA) and Enterococcus faecium (vancomycin-resistant, VREfm) at low concentrations comparable to last resort antibiotics .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)22-15-7-9-23(10-8-15)12-13-5-4-6-14(11-13)18(19,20)21/h4-6,11,15H,7-10,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTADSCWSMXYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

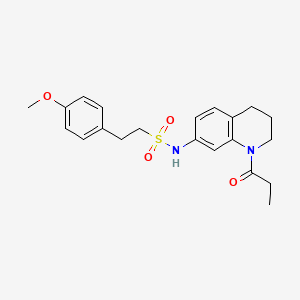
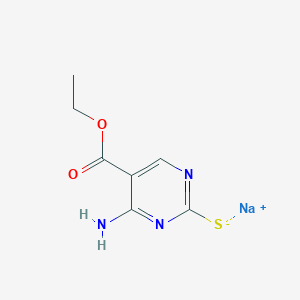
![N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559590.png)
![2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2559591.png)
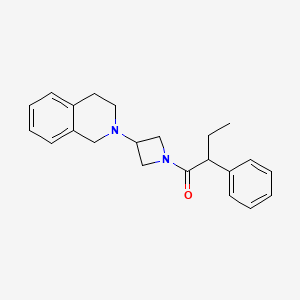
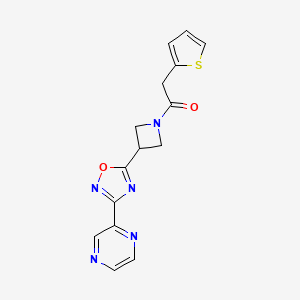
![N-(2,5-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2559596.png)
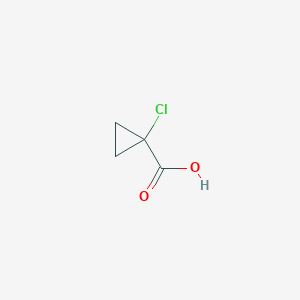
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate](/img/structure/B2559600.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2559602.png)
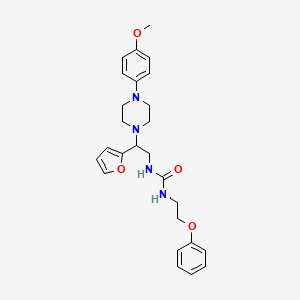
![Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate](/img/structure/B2559604.png)
![N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2559605.png)
![5-((4-Benzylpiperazin-1-yl)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559607.png)